4-Benzoylbenzonitrile
CAS No.: 1503-49-7
Cat. No.: VC20959283
Molecular Formula: C14H9NO
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1503-49-7 |
---|---|
Molecular Formula | C14H9NO |
Molecular Weight | 207.23 g/mol |
IUPAC Name | 4-benzoylbenzonitrile |
Standard InChI | InChI=1S/C14H9NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H |
Standard InChI Key | YSZWJJANSNFQMM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C#N |
Introduction
Chemical Structure and Properties
4-Benzoylbenzonitrile consists of two benzene rings connected by a carbonyl group (C=O), with one of the rings bearing a cyano group at the para position. The compound belongs to the larger family of benzonitriles, which are characterized by the presence of a cyano group attached to a benzene ring.
Structural Characteristics
The molecular formula of 4-Benzoylbenzonitrile is C₁₄H₉NO, with a molecular weight of approximately 207.23 g/mol. The structure contains two key functional groups:
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A benzoyl group (C₆H₅CO-) connecting the two aromatic rings
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A cyano group (-C≡N) at the para position of one benzene ring
Physical Properties
4-Benzoylbenzonitrile typically appears as a crystalline solid at room temperature. While specific physical property data is limited in the search results, we can infer properties based on structurally similar compounds:
Property | Value | Notes |
---|---|---|
Physical State | Crystalline solid | At room temperature |
Color | Colorless to pale yellow | Based on similar benzonitrile derivatives |
Solubility | Soluble in organic solvents | Including THF, acetone, chloroform |
Melting Point | ~110-120°C (estimated) | Based on similar benzonitrile compounds |
Molecular Weight | 207.23 g/mol | Calculated from molecular formula C₁₄H₉NO |
Spectroscopic Characteristics
Spectroscopic data provides crucial information about the structure and properties of 4-Benzoylbenzonitrile. Drawing parallels from related compounds, we can describe its spectroscopic profile.
Infrared Spectroscopy
The IR spectrum of 4-Benzoylbenzonitrile would show characteristic absorption bands:
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Strong C≡N stretching vibration around 2200-2240 cm⁻¹, similar to the 2227 cm⁻¹ peak observed in 4-cyclohexylbenzonitrile
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C=O stretching vibration around 1650-1680 cm⁻¹
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Aromatic C=C stretching vibrations around 1600 and 1500 cm⁻¹
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Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹
Nuclear Magnetic Resonance
The ¹H NMR spectrum would show:
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Complex aromatic signals between δ 7.5-8.1 ppm
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Distinct coupling patterns for the para-substituted ring
Based on similar benzonitrile compounds like 4-cyclohexylbenzonitrile, the ¹³C NMR would display: -
A signal around δ 118-119 ppm for the carbon of the cyano group (C≡N)
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A carbonyl carbon signal around δ 195-200 ppm
UV-Visible Spectroscopy
4-Benzoylbenzonitrile would exhibit UV-visible absorption characteristics similar to other conjugated aromatic systems with carbonyl and cyano groups. The compound would likely show:
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Strong absorption in the UV region due to π→π* transitions in the aromatic rings
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n→π* transitions associated with the carbonyl group
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Extended conjugation between the aromatic rings, the carbonyl group, and the cyano group, likely resulting in bathochromic shifts compared to simpler benzonitriles
Synthesis Methods
Several synthetic approaches can be employed to prepare 4-Benzoylbenzonitrile, drawing from established methods for similar compounds.
Friedel-Crafts Acylation Route
One potential synthetic route involves Friedel-Crafts acylation of benzonitrile with benzoyl chloride:
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Reaction of benzonitrile with benzoyl chloride in the presence of a Lewis acid catalyst (AlCl₃)
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The electrophilic aromatic substitution occurs preferentially at the para position to the cyano group
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Workup and purification to isolate the desired product
Cyanation of 4-Benzoylbromobenzene
Another approach could involve the cyanation of 4-benzoylbromobenzene:
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Preparation of 4-benzoylbromobenzene via Friedel-Crafts acylation
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Cyanation using the Rosenmund-von Braun reaction with copper(I) cyanide
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Alternatively, using palladium-catalyzed cyanation with zinc cyanide or potassium hexacyanoferrate(II)
This approach is supported by known methods for preparing benzonitriles, as referenced in the literature for benzonitrile synthesis .
Oxidation of 4-Benzoylbenzaldehyde
A third potential route involves:
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Preparation of 4-benzoylbenzaldehyde
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Conversion of the aldehyde to an oxime
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Dehydration of the oxime to form the nitrile group
This method draws parallels from the laboratory preparation of benzonitrile via dehydration of benzaldehyde oxime .
Applications and Research Significance
4-Benzoylbenzonitrile has several potential applications based on its functional groups and structural characteristics.
Synthetic Intermediate
The compound serves as a valuable synthetic intermediate due to its dual functionality:
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The cyano group can be hydrolyzed to form carboxylic acids or reduced to form amines
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The carbonyl group can undergo various transformations including reduction, Wittig reactions, and aldol condensations
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These properties make it useful in the synthesis of more complex molecules, pharmaceuticals, and specialized materials
Photoactive Compounds
The benzophenone moiety in 4-Benzoylbenzonitrile suggests potential applications in:
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Photoinitiators for polymerization reactions
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UV absorbers and stabilizers
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Photosensitive materials for imaging applications
These applications would be similar to those of related compounds like 4-benzoylbenzoic acid, which shows pH-dependent optical properties useful in environmental processes .
Coordination Chemistry
The cyano group in 4-Benzoylbenzonitrile can coordinate with transition metals, similar to benzonitrile:
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Potential to form coordination complexes with transition metals
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These complexes could be soluble in organic solvents and exhibit interesting catalytic properties
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The carbonyl oxygen could potentially participate in coordination, creating bidentate coordination modes
This is comparable to benzonitrile complexes like PdCl₂(PhCN)₂, which are useful synthetic intermediates .
Related Compounds and Comparative Analysis
Understanding the properties of 4-Benzoylbenzonitrile can be enhanced by comparing it with structurally related compounds.
Comparison with Benzonitrile
Benzonitrile (C₆H₅CN) is the simplest aromatic nitrile and serves as a reference point:
Comparison with 4-Benzoylbenzoic Acid
4-Benzoylbenzoic acid (4BBA) shares the benzoyl structure but has a carboxylic acid group instead of a cyano group:
Structural Relationship to Dicyanobenzenes
Ortho- and meta-dicyanobenzene (DCB) represent another class of related compounds:
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Like 4-Benzoylbenzonitrile, they contain the cyano functional group
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DCBs have been investigated for their rotational spectroscopy and potential presence in interstellar environments
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Recent studies have searched for these compounds in the cold, dark molecular cloud TMC-1, where benzonitrile has been detected
This connection highlights the broader interest in cyano-containing aromatic compounds in astrochemistry and molecular spectroscopy.
Spectroscopic Analysis Techniques
Proper characterization of 4-Benzoylbenzonitrile requires various analytical techniques.
Advanced NMR Studies
Two-dimensional NMR techniques can provide detailed structural information:
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COSY (Correlation Spectroscopy) for hydrogen-hydrogen correlations
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HSQC (Heteronuclear Single Quantum Coherence) for direct carbon-hydrogen bonds
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HMBC (Heteronuclear Multiple Bond Correlation) for long-range carbon-hydrogen correlations
Mass Spectrometry
Mass spectrometry would show characteristic fragmentation patterns:
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Molecular ion peak at m/z 207
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Fragment ions corresponding to the loss of CN (m/z 182)
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Benzoyl fragment (m/z 105)
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Other characteristic fragments of benzophenone derivatives
X-ray Crystallography
Single-crystal X-ray diffraction would provide:
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Precise bond lengths and angles
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Confirmation of the planar or non-planar geometry between the two aromatic rings
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Insights into crystal packing and intermolecular interactions
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